3-(2-Ethoxyphenyl)azetidin-3-ol
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Overview
Description
3-(2-Ethoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
the use of microwave-assisted synthesis and other efficient synthetic routes can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the azetidine ring and the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) is commonly used for the oxidative removal of the ethoxyphenyl group.
Reduction: Sodium hydride (NaH) can be used for the reduction of certain functional groups in the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative removal of the ethoxyphenyl group yields N-unsubstituted β-lactams .
Scientific Research Applications
3-(2-Ethoxyphenyl)azetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)azetidin-3-ol
- 3-(2-Propoxyphenyl)azetidin-3-ol
- 3-(2-Butoxyphenyl)azetidin-3-ol
Uniqueness
3-(2-Ethoxyphenyl)azetidin-3-ol is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity compared to other similar compounds . The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-2-14-10-6-4-3-5-9(10)11(13)7-12-8-11/h3-6,12-13H,2,7-8H2,1H3 |
InChI Key |
SBCIAXLKAQRNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2(CNC2)O |
Origin of Product |
United States |
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